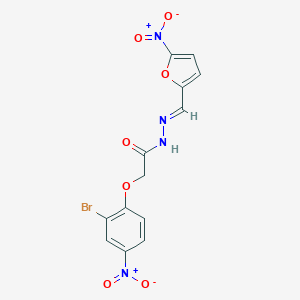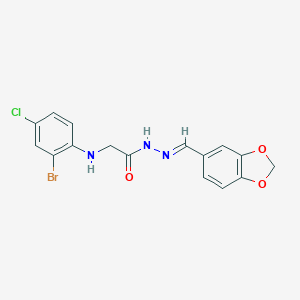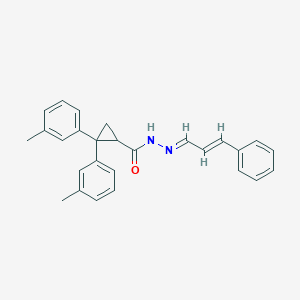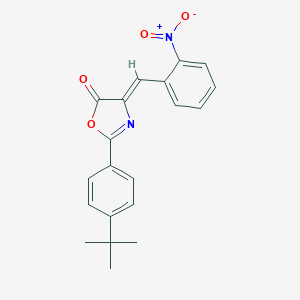![molecular formula C15H13ClN2O4 B387348 4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide](/img/structure/B387348.png)
4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide is an organic compound with the molecular formula C15H13ClN2O4 It is a derivative of benzamide, featuring a chloro group at the 4-position, a methoxybenzyl group at the N-position, and a nitro group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide typically involves multiple steps:
Chlorination: The chloro group can be introduced at the 4-position via electrophilic aromatic substitution using chlorine gas or a chlorinating agent like thionyl chloride.
Amidation: The final step involves the formation of the amide bond. This can be achieved by reacting the chlorinated and nitrated benzene derivative with 2-methoxybenzylamine in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Análisis De Reacciones Químicas
Types of Reactions
4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amine group using reducing agents such as hydrogen gas with a palladium catalyst or iron powder in acidic conditions.
Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents like potassium permanganate.
Common Reagents and Conditions
Reduction: Hydrogen gas with palladium catalyst, iron powder in acidic conditions.
Substitution: Nucleophiles like amines or thiols, often in the presence of a base.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: 4-chloro-N-(2-methoxybenzyl)-3-aminobenzamide.
Substitution: Various substituted benzamides depending on the nucleophile used.
Oxidation: 4-chloro-N-(2-hydroxybenzyl)-3-nitrobenzamide.
Aplicaciones Científicas De Investigación
4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide has several applications in scientific research:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique structural features make it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: It can be used to study the effects of nitro and chloro substituents on biological activity, providing insights into structure-activity relationships.
Mecanismo De Acción
The mechanism of action of 4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, inhibiting its activity. The nitro group can participate in redox reactions, while the chloro and methoxybenzyl groups may influence the compound’s binding affinity and selectivity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-chloro-N-(2-methoxybenzyl)-2-nitrobenzamide
- 4-chloro-N-(2-methoxybenzyl)-N-methyl-3-(trifluoromethyl)benzenesulfonamide
- 2-chloro-N-(2-methoxybenzyl)-4-methylbenzamide
Uniqueness
4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide is unique due to the specific positioning of its substituents, which can significantly impact its chemical reactivity and biological activity. The combination of a chloro group at the 4-position, a nitro group at the 3-position, and a methoxybenzyl group at the N-position provides a distinct set of properties that differentiate it from similar compounds.
Propiedades
Fórmula molecular |
C15H13ClN2O4 |
|---|---|
Peso molecular |
320.73g/mol |
Nombre IUPAC |
4-chloro-N-[(2-methoxyphenyl)methyl]-3-nitrobenzamide |
InChI |
InChI=1S/C15H13ClN2O4/c1-22-14-5-3-2-4-11(14)9-17-15(19)10-6-7-12(16)13(8-10)18(20)21/h2-8H,9H2,1H3,(H,17,19) |
Clave InChI |
PSGKFZVKKCRMIK-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
SMILES canónico |
COC1=CC=CC=C1CNC(=O)C2=CC(=C(C=C2)Cl)[N+](=O)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-{[(4-bromo-2-methylphenoxy)acetyl]hydrazono}-N-[4-(diethylamino)benzyl]butanamide](/img/structure/B387269.png)
![2-([1,1'-biphenyl]-4-yloxy)-N'-[(5-bromo-2-thienyl)methylene]propanohydrazide](/img/structure/B387270.png)
![2-[(3-bromobenzylidene)amino]-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B387272.png)

![3-[2-(4-fluorophenyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B387274.png)


![methyl 2-(1,3-dioxo-1,3,6,7-tetrahydro-2H-indeno[6,7,1-def]isoquinolin-2-yl)-4-methylpentanoate](/img/structure/B387277.png)
![N'-[(1-methyl-1H-indol-3-yl)methylene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B387279.png)
![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(2,4-dibromo-6-methoxyphenoxy)acetohydrazide](/img/structure/B387280.png)
![2,4-Dibromo-6-[2-(2,3-dihydro-1,4-benzodioxin-6-ylcarbonyl)carbohydrazonoyl]phenyl 1,3-benzodioxole-5-carboxylate](/img/structure/B387284.png)
![N-[1-({2-[(6-methoxy-2-naphthyl)methylene]hydrazino}carbonyl)-2-(4-propoxyphenyl)vinyl]benzamide](/img/structure/B387285.png)

![4-{[(4Z)-2-(4-TERT-BUTYLPHENYL)-5-OXO-4,5-DIHYDRO-1,3-OXAZOL-4-YLIDENE]METHYL}PHENYL ACETATE](/img/structure/B387289.png)
